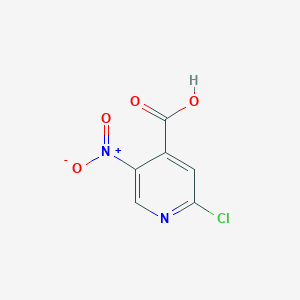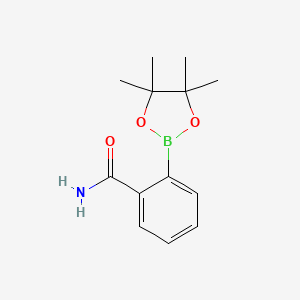![molecular formula C8H7ClN2O B1356974 7-氯-4-甲氧基-1H-吡咯并[2,3-c]吡啶 CAS No. 446284-32-8](/img/structure/B1356974.png)
7-氯-4-甲氧基-1H-吡咯并[2,3-c]吡啶
描述
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C8H7ClN2O and a molecular weight of 182.61 . It’s a heterocyclic compound that can be used as a pharmaceutical building block .
Synthesis Analysis
The synthesis of substituted pyridines, such as 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is 1S/C8H7ClN2O/c1-12-6-4-11-8 (9)7-5 (6)2-3-10-7/h2-4,10H,1H3 . This indicates the presence of a chlorine atom, a methoxy group, and a pyrrolopyridine core in the molecule.科学研究应用
衍生物的合成
7-氯-4-甲氧基-1H-吡咯并[2,3-c]吡啶及相关结构在化学合成中作为多功能的构建块。它们用于高效合成各种衍生物,例如通过简单的亲核取代反应合成4-取代的7-吡啶酮衍生物。这一过程已被用于合成4-O-和C-取代的7-吡啶酮,展示了该化合物在产生结构多样化分子方面的实用性(Figueroa‐Pérez等,2006)。
在药物化学中的作用
这些化合物在药物化学中发挥着重要作用。例如,设计、合成和生物评价了新型1H-吡咯并[2,3-b]吡啶衍生物作为c-Met抑制剂。这些努力有助于开发新的治疗剂,突显了该化合物在药物发现和开发中的重要性(Liu et al., 2016)。
抗菌剂合成
一项研究证明了合成1H-吡咯并[2,3-b]吡啶系统以潜在用作抗菌剂。这凸显了该化合物在开发新的抗菌化合物方面的作用,有助于抗击细菌感染(Abdel-Mohsen & Geies, 2008)。
催化和衍生物形成
该化合物在催化中也具有重要意义,如在铑催化的芳基硼酸对1H-吡咯并[2,3-b]吡啶-2(3H)-酮衍生物的不对称加成中所见。这一过程有助于合成新的原始衍生物,展示了该化合物在有机合成中的多功能性(Croix et al., 2015)。
半导体材料开发
它还在半导体材料的开发中找到应用。从类似7-氯-4-甲氧基-1H-吡咯并[2,3-c]吡啶的化合物衍生的氮嵌入小分子的合成已经引领了对它们的光学、电化学性质和载流子传输性质的探索,展示了它在材料科学领域的作用(Zhou et al., 2019)。
电子结构分析
最后,对相关化合物的电子结构和拓扑特征的研究,如4-氯-1H-吡咯并[2,3-b]吡啶,提供了洞察分子性质的见解,这些性质可能在各种应用中具有相关性,从材料科学到制药(Hazra et al., 2012)
作用机制
Target of Action
The primary targets of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways . By inhibiting FGFRs, 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine disrupts these signaling pathways, potentially inhibiting cancer cell proliferation and inducing apoptosis .
Biochemical Pathways
The compound affects the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways regulate various cellular processes, including cell proliferation, migration, and survival . By inhibiting FGFRs, the compound disrupts these pathways, potentially leading to reduced cancer cell proliferation and increased apoptosis .
Pharmacokinetics
Related compounds have shown low plasma exposure and high clearance, suggesting good metabolic stability .
Result of Action
The inhibition of FGFRs by 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine can lead to a reduction in cancer cell proliferation and an increase in apoptosis . This could potentially slow the progression of cancers associated with abnormal FGFR activation .
生化分析
Biochemical Properties
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it interacts with enzymes involved in signal transduction pathways, potentially altering their activity and downstream effects . The compound’s interactions with proteins and other biomolecules can lead to changes in their conformation and function, further influencing biochemical reactions.
Cellular Effects
The effects of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states and subsequent changes in cell signaling. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding interaction can result in conformational changes that either enhance or inhibit the function of the target biomolecule. Furthermore, the compound may influence gene expression by modulating the activity of transcription factors or other regulatory proteins, thereby affecting the transcriptional machinery and subsequent protein synthesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Metabolic Pathways
7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes in these pathways, leading to changes in the production and utilization of metabolites. This can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can affect the compound’s accumulation and distribution, influencing its overall efficacy and impact on cellular function.
Subcellular Localization
The subcellular localization of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its ability to modulate cellular processes. For example, the compound’s presence in the nucleus may enhance its effects on gene expression, while its localization in the cytoplasm may impact metabolic pathways and signaling cascades.
属性
IUPAC Name |
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-4-11-8(9)7-5(6)2-3-10-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGRTUWDSZHBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C=CN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580924 | |
| Record name | 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446284-32-8 | |
| Record name | 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)









